molecular formula C12H14N2O B13342533 2-Amino-5-(2-aminoethyl)naphthalen-1-ol

2-Amino-5-(2-aminoethyl)naphthalen-1-ol

Cat. No.: B13342533
M. Wt: 202.25 g/mol
InChI Key: KCFVPEFDXNFLCU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-aminoethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an amino group and a hydroxyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-aminoethyl)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method is the aminomethylation of naphthalen-2-ol, which involves the reaction of naphthalen-2-ol with formaldehyde and an amine source . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-aminoethyl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(2-aminoethyl)naphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-aminoethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-aminoethyl)naphthalen-1-ol is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-5-(2-aminoethyl)naphthalen-1-ol

InChI

InChI=1S/C12H14N2O/c13-7-6-8-2-1-3-10-9(8)4-5-11(14)12(10)15/h1-5,15H,6-7,13-14H2

InChI Key

KCFVPEFDXNFLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=C(C2=C1)O)N)CCN

Origin of Product

United States

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